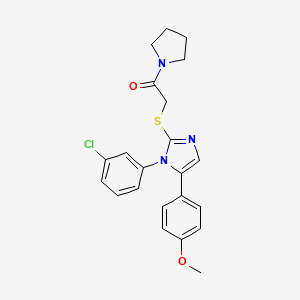

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

2-((1-(3-Chlorophenyl)-5-(4-Methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a central imidazole core substituted with 3-chlorophenyl and 4-methoxyphenyl groups. A thioether linkage connects the imidazole to a pyrrolidinyl ethanone moiety. The 3-chlorophenyl group enhances lipophilicity, while the 4-methoxyphenyl group may improve solubility through electron-donating effects .

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2S/c1-28-19-9-7-16(8-10-19)20-14-24-22(26(20)18-6-4-5-17(23)13-18)29-15-21(27)25-11-2-3-12-25/h4-10,13-14H,2-3,11-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSHTQIZKRYRMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions.

Introduction of the Chlorophenyl and Methoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions, where the imidazole ring acts as a nucleophile.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Attachment of the Pyrrolidine Moiety: The final step involves the nucleophilic substitution reaction where the ethanone group is introduced, followed by the attachment of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying thioether chemistry and imidazole-based reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The aromatic groups may interact with hydrophobic pockets in proteins, affecting their function. The thioether linkage can undergo redox reactions, influencing cellular redox states.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Imidazole vs. Triazole Derivatives

- Target Compound : Imidazole core with thioether linkage .

- Triazole Analog (): Replaces imidazole with a 1,2,4-triazole ring. The triazole derivatives, such as 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, exhibit enhanced electronic effects due to the sulfonyl group, which is strongly electron-withdrawing. This may increase metabolic stability but reduce solubility compared to the methoxy group in the target compound .

Imidazole vs. Benzoimidazole Derivatives ()

Substituent Effects on Aryl Groups

Thioether-Linked Moieties

- Phenylethanone (): Simple aryl ketone lacks the basicity of pyrrolidine, possibly reducing target engagement .

- Pyrrolidinylcarbonyl (): The carbonyl group in 1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone may stabilize interactions via hydrogen bonding, differing from the target’s direct pyrrolidine linkage .

Biological Activity

The compound 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone , also referred to as a thioimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a complex structure that includes an imidazole ring, chlorophenyl and methoxyphenyl substituents, and a pyrrolidine moiety. The synthesis typically involves multi-step organic reactions:

- Imidazole Ring Formation : The imidazole ring is synthesized via condensation reactions involving 1,2-diketones and aldehydes.

- Substituent Introduction : Chlorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution.

- Thiol Group Addition : The final step involves the reaction of the imidazole derivative with thiol reagents to yield the target compound .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that thioimidazole derivatives possess notable antimicrobial properties. The compound has demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The anticancer activity of this compound has been investigated through various assays:

- Cell Viability Assays : The compound's efficacy was evaluated using MTT assays against different cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer). It exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity compared to standard chemotherapeutics .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical pathways such as inflammation and cancer progression. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammatory responses .

- Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways that are crucial for cell proliferation and survival.

Case Studies

Several studies have highlighted the therapeutic potential of thioimidazole derivatives:

- Anticancer Study : A study by Arafa et al. demonstrated that a related thioimidazole derivative showed promising anticancer activity with an IC50 value significantly lower than conventional treatments .

- Antimicrobial Efficacy : Another investigation reported the antimicrobial effectiveness of similar compounds against resistant bacterial strains, showcasing their potential as new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.